Cas no 1024477-93-7 (3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)
![3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione structure](https://ja.kuujia.com/scimg/cas/1024477-93-7x500.png)
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione 化学的及び物理的性質
名前と識別子
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- 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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- MDL: MFCD00246091
- インチ: 1S/C16H14ClN3S2/c1-11(22-14-9-7-12(17)8-10-14)15-18-19-16(21)20(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)
- InChIKey: YPBVFANYYZXKBV-UHFFFAOYSA-N
- ほほえんだ: N1C(=S)N(C2=CC=CC=C2)C(C(SC2=CC=C(Cl)C=C2)C)=N1
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-11096-10MG |
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
1024477-93-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | MS-11096-50MG |
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
1024477-93-7 | >90% | 50mg |
£102.00 | 2023-09-08 | |
abcr | AB162390-1g |
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione; . |
1024477-93-7 | 1g |
€211.30 | 2024-06-10 | ||
Key Organics Ltd | MS-11096-1MG |
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
1024477-93-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | MS-11096-100MG |
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
1024477-93-7 | >90% | 100mg |
£146.00 | 2023-09-08 | |
abcr | AB162390-1 g |
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione |
1024477-93-7 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB162390-10 g |
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione |
1024477-93-7 | 10g |
€482.50 | 2023-05-08 | ||
Key Organics Ltd | MS-11096-20MG |
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
1024477-93-7 | >90% | 20mg |
£76.00 | 2023-02-27 | |
abcr | AB162390-5 g |
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione |
1024477-93-7 | 5g |
€377.50 | 2023-05-08 | ||
Key Organics Ltd | MS-11096-5MG |
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
1024477-93-7 | >90% | 5mg |
£46.00 | 2023-09-08 |
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thioneに関する追加情報
Professional Introduction to Compound with CAS No. 1024477-93-7 and Product Name: 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
The compound CAS No. 1024477-93-7 is a highly specialized molecule with the systematic name 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties and applications in medicinal chemistry. The presence of a sulfanylethyl side chain and a phenyl group at specific positions in its molecular structure imparts unique chemical and biological characteristics, making it a subject of significant interest in contemporary research.
Recent advancements in the field of pharmaceutical chemistry have highlighted the potential of triazole derivatives as scaffolds for developing novel therapeutic agents. The 1H-1,2,4-triazole-5-thione core structure is particularly noteworthy due to its ability to engage in multiple hydrogen bonding interactions, which is a critical factor in drug-receptor binding affinity. The incorporation of a 4-chlorophenyl moiety further enhances the compound's lipophilicity, thereby improving its membrane permeability—a crucial attribute for oral bioavailability.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, studies have demonstrated that triazole-thione derivatives exhibit inhibitory effects on various enzymatic targets, including those implicated in inflammatory pathways and metabolic disorders. The sulfanylethyl group serves as a pharmacophore that can modulate the electronic properties of the molecule, influencing its interactions with biological targets. This feature has been leveraged in the design of molecules with enhanced binding affinity and selectivity.
In light of recent research, compounds like 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione have been investigated for their potential in modulating signaling pathways associated with neurodegenerative diseases. The triazole ring's ability to cross the blood-brain barrier has opened up new avenues for developing treatments targeting central nervous system disorders. Moreover, the thione sulfur atom provides a site for redox-based interactions, which could be exploited to develop prodrugs or drugs that exhibit tunable bioavailability.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The use of modern spectroscopic techniques like NMR and mass spectrometry has been instrumental in elucidating the structural integrity of the final product.
Evaluation of the compound's pharmacokinetic properties has revealed promising results regarding its solubility and stability under physiological conditions. The balance between hydrophilicity and lipophilicity conferred by its structural features suggests that it may exhibit favorable pharmacokinetic profiles when formulated appropriately. Preclinical studies have begun to explore its potential as an intermediate in the synthesis of more complex drug candidates, particularly those targeting oncological and inflammatory diseases.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential lead compounds derived from this scaffold. By leveraging machine learning algorithms, researchers have been able to accelerate the discovery process by rapidly screening large libraries of analogs for optimal biological activity. This interdisciplinary approach has significantly reduced the time required to transition from laboratory-scale synthesis to clinical development.
Future directions in research are likely to focus on expanding the chemical diversity of this scaffold by introducing variations at different positions within the molecule. The exploration of different substituents on the phenyl rings and sulfanylethyl group could uncover novel derivatives with enhanced therapeutic potential. Additionally, investigating the compound's interaction with cellular components using advanced imaging techniques may provide insights into its mechanism of action at a molecular level.
In conclusion, 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione (CAS No. 1024477-93-7) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its development underscores the importance of interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists in driving innovation in drug discovery. As research progresses, this compound is poised to contribute valuable insights into therapeutic strategies for a wide range of diseases.
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